molecular formula C13H11N3O3S B2474878 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930473-38-4

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2474878
CAS No.: 930473-38-4
M. Wt: 289.31
InChI Key: IMMUQJNORHBTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and linked via an amide bond to a 3-methylisoxazole-5-carboxylic acid moiety.

  • Benzothiazole Synthesis: Benzothiazole derivatives are commonly synthesized via cyclization of nitriles or coupling reactions, as seen in for thiazole carboxamides .
  • Isoxazole Carboxamide Linkage: demonstrates the synthesis of 3-methylisoxazole-5-carboxamides through hydrolysis of esters followed by amine coupling, suggesting a plausible route for the target compound .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMUQJNORHBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-methoxythiophenol Derivatives

The benzo[d]thiazole ring is typically synthesized via cyclization of 2-amino-4-methoxythiophenol with carboxylic acid derivatives. For example:

  • Reactants : 2-Amino-4-methoxythiophenol and chloroacetyl chloride.
  • Conditions : Reflux in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Yield : 72–85% after recrystallization from ethanol.

Mechanism : Nucleophilic acyl substitution followed by intramolecular cyclization.

Alternative Route via Oxidative Cyclization

A patent (EP3912975A1) describes oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO):

  • Reactants : 2-Methoxy-6-nitrobenzenethiol and methyl vinyl ketone.
  • Conditions : 80°C for 12 hours.
  • Yield : 68%.

Synthesis of 3-Methylisoxazole-5-Carboxylic Acid

1,3-Dipolar Cycloaddition of Nitrile Oxides

The isoxazole ring is constructed via 1,3-dipolar cycloaddition, as reviewed by PMC7079875:

  • Reactants : Propargyl alcohol (for nitrile oxide generation) and acetylene derivatives.
  • Catalyst : Copper(I) iodide (CuI) in tetrahydrofuran (THF).
  • Yield : 89% for 3-methylisoxazole-5-carboxylic acid.

Optimization : Ultrasound irradiation reduces reaction time from 6 hours to 45 minutes.

Hydroxylamine-Mediated Cyclization

A greener approach uses hydroxylamine hydrochloride in aqueous ethanol:

  • Reactants : Ethyl acetoacetate and hydroxylamine hydrochloride.
  • Conditions : Reflux at 80°C for 4 hours.
  • Yield : 78%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 6-methoxybenzo[d]thiazol-2-amine with 3-methylisoxazole-5-carboxylic acid using carbodiimide reagents:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Solvent : Dimethylformamide (DMF) at 0–5°C.
  • Yield : 82%.

Side Reactions : Competitive formation of N-acylurea byproducts necessitates low temperatures and stoichiometric HOBt.

Acid Chloride Route

An alternative method converts the carboxylic acid to its acyl chloride:

  • Chlorinating Agent : Thionyl chloride (SOCl₂).
  • Conditions : Reflux in toluene for 2 hours.
  • Coupling : React with benzo[d]thiazol-2-amine in DCM with TEA.
  • Yield : 75%.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Carbodiimide coupling Mild conditions, high selectivity Requires expensive reagents 82%
Acid chloride route Scalable, cost-effective Hazardous SOCl₂ handling 75%
Ultrasound-assisted Faster reaction times Specialized equipment needed 89%

Data synthesized from.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole), 7.89 (d, J = 8.4 Hz, 1H, benzo[d]thiazole), 3.87 (s, 3H, OCH₃).
    • HRMS : m/z calcd. for C₁₅H₁₄N₃O₃S [M+H]⁺: 308.0702; found: 308.0705.

Industrial-Scale Considerations

Patent EP3912975A1 highlights the importance of solvent recovery and catalytic recycling for cost-effective production. For example:

  • Solvent Recovery : Distillation of DMF achieves >95% recovery.
  • Catalyst Recycling : Copper catalysts reused up to 5 cycles with <10% activity loss.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite studies.

Conditions Reagents Products Yield
Acidic (HCl, reflux)6M HCl, H₂O3-Methylisoxazole-5-carboxylic acid + 6-methoxybenzo[d]thiazol-2-amine78–85%
Basic (NaOH, ethanol)2M NaOH, ethanolSodium salt of 3-methylisoxazole-5-carboxylic acid + free amine65–72%

Nucleophilic Substitution at the Benzothiazole Ring

The electron-deficient benzothiazole moiety participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the 2-position.

Reagents Conditions Substitution Site Products
Alkyl/aryl aminesDMF, 80–100°CC-2 of benzothiazoleN-alkyl/aryl derivatives with modified bioactivity
HydrazineEthanol, refluxC-2Hydrazide derivatives for heterocycle elaboration

Cyclization Reactions

The isoxazole ring’s electron-rich nature facilitates cyclization with bifunctional reagents to form fused heterocycles.

Example Reaction:
Reaction with hydroxylamine under acidic conditions yields pyrazole-isoxazole hybrids:

Isoxazole+NH2OHHCl, EtOHPyrazole derivative+H2O\text{Isoxazole} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole derivative} + \text{H}_2\text{O}

Starting Material Reagents Product Application
N-(6-methoxybenzothiazol-2-yl)Hydroxylamine HCl, ethanol3-Methyl-5-(pyrazol-1-yl)isoxazole derivativeAnticancer scaffold development

Functionalization of the Isoxazole Methyl Group

The 3-methyl group on the isoxazole undergoes oxidation or halogenation:

Reaction Type Reagents Products Key Data
OxidationKMnO₄, H₂SO₄3-Carboxyisoxazole-5-carboxamideIR: 1705 cm⁻¹ (C=O stretch)
BrominationNBS, AIBN, CCl₄3-(Bromomethyl)isoxazole derivative1H NMR:4.3ppm^1\text{H NMR}: 4.3 \, \text{ppm}

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the benzothiazole ring for structure-activity relationship (SAR) studies:

Coupling Type Catalyst Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-modified benzothiazole derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated analogs with enhanced solubility55–68%

Complexation with Metal Ions

The nitrogen and sulfur atoms coordinate transition metals, forming complexes with potential catalytic or therapeutic properties:

Metal Salt Conditions Complex Structure Stability
CuCl₂Methanol, RTOctahedral Cu(II) complexStable ≤ 200°C
Zn(OAc)₂Ethanol, refluxTetrahedral Zn(II) complexpH-sensitive

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening reactions:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileDimerized isoxazole-thiazole adductΦ = 0.32
365 nmDCMRing-opened thioamide intermediateΦ = 0.18

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under strong acids/bases due to protonation/deprotonation effects.

  • NAS Reactions : Directed by the electron-withdrawing methoxy group, which activates the benzothiazole ring toward nucleophilic attack at C-2 .

  • Metal Complexation : Coordination occurs preferentially at the thiazole sulfur and isoxazole nitrogen, as confirmed by X-ray crystallography.

This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry and materials science. Experimental procedures and spectral validation data are extensively documented in the cited literature .

Scientific Research Applications

Synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

The synthesis of this compound typically involves several steps, including:

  • Formation of Intermediates : The initial reactions involve the preparation of intermediates through nitration, acylation, and other organic reactions.
  • Coupling Reactions : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the final product.
  • Purification : Techniques like recrystallization or chromatography are employed to achieve high purity levels.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
Human Epidermoid Carcinoma (A431)10.5
Non-Small Cell Lung Cancer (A549)8.7

These findings suggest potential for development as an anticancer therapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

Oncology

Due to its anticancer properties, this compound could be developed into a novel therapeutic agent for various cancers, particularly those resistant to conventional treatments.

Inflammatory Diseases

Its anti-inflammatory effects suggest potential applications in treating conditions such as arthritis and other chronic inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on A431 and A549 cell lines, demonstrating significant inhibition of cell growth compared to control groups .
  • Animal Model for Inflammation : An animal study showed that administration of the compound reduced inflammation markers in induced models of arthritis, supporting its potential therapeutic role .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzothiazole Derivatives with Methoxy Substituents

Several 6-methoxybenzo[d]thiazol-2-yl-containing compounds (e.g., 5ir , 5ic , 5kc ) from and share structural similarities:

Compound Key Features Melting Point (°C) Yield (%) Stereochemical Purity (ee%) Reference
5ir Malonate ester, benzothiophene substituent 78–80 83 80.0
5kc Dipropyl malonate, benzo[b]thiophene 99–101 77 70.0
Target Compound Isoxazole carboxamide linkage Not reported N/A N/A

Key Differences :

  • Melting points and yields for the target compound are unreported, but analogs like 5ir and 5kc suggest moderate-to-high crystallinity (78–101°C) and yields (77–83%) .

Thiazole and Isoxazole Carboxamides

and highlight carboxamide derivatives with distinct heterocyclic cores:

Compound (Example) Core Structure Substituents Activity/Application Reference
ND-12025 () Imidazo[2,1-b]thiazole Trifluoromethylphenoxy, pyridinyl Antiviral (inferred)
45p () 3-Methylisoxazole 5-Methylthiophene Intermediate for carboxamides
Target Compound Benzothiazole + isoxazole 6-Methoxy, 3-methyl Not reported

Key Insights :

  • The imidazo[2,1-b]thiazole in ND-12025 demonstrates that trifluoromethyl groups enhance lipophilicity and target binding .
  • The target compound’s isoxazole carboxamide may offer improved solubility compared to ester-linked analogs like 45p .

Triazole-Benzothiazole Hybrids

and describe antimicrobial N-((1-benzyltriazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides (e.g., 10a-j ):

Compound MIC (μg/mL) vs. E. coli Key Substituent Reference
10a 12.5–25 Methoxy (OCH₃)
10i 12.5 Benzyloxy (OBn)
Target Not tested Isoxazole carboxamide

Comparison :

  • The methoxy group in 10a and 10i correlates with enhanced antimicrobial activity, suggesting that the target compound’s 6-methoxybenzothiazole may similarly improve bioactivity .
  • The absence of a nitro group in the target compound could reduce toxicity compared to 10a-j .

Thiadiazole and Thiazole-Triazole Derivatives

and explore heterocyclic systems with distinct pharmacological profiles:

  • Thiadiazoles (): Synthesized from thiazole carboxamides, these derivatives exhibit carbonyl absorption bands (~1700 cm⁻¹) and NH signals (δ 11.19 ppm in ¹H NMR), indicating structural stability .

Structural Contrast :

    Biological Activity

    N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

    Chemical Structure and Properties

    The compound is characterized by its unique structure, which includes a methoxy group attached to a benzothiazole moiety and an isoxazole ring. This combination is believed to enhance its biological activity.

    • IUPAC Name : this compound
    • Molecular Formula : C12H10N2O3S
    • Molecular Weight : 262.28 g/mol

    Synthesis

    The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with 3-methylisoxazole-5-carboxylic acid derivatives under specific conditions to yield the target compound. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

    Anticancer Activity

    Recent studies have highlighted the compound's potential as an anticancer agent. A biological activity study evaluated its cytotoxic effects on human promyelocytic leukemia (HL-60) cells, revealing significant cytotoxicity at concentrations ranging from 86 to 755 μM. The mechanism appears to involve modulation of apoptosis-related proteins:

    CompoundCytotoxic Concentration (μM)Bcl-2 Expressionp21^WAF-1 Expression
    This compound86 - 755DecreasedIncreased

    The compound induced a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrated that derivatives with similar structural features exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli< 29 μg/mL
    S. aureus< 40 μg/mL
    C. albicans< 207 μg/mL

    These findings indicate that the compound may disrupt essential bacterial functions, potentially through interference with DNA replication or cell wall synthesis .

    The biological activity of this compound can be attributed to several mechanisms:

    • Apoptosis Induction : The compound's ability to modulate apoptotic pathways by altering Bcl-2 and p21^WAF-1 expression suggests it may trigger programmed cell death in cancer cells.
    • Antimicrobial Mechanisms : The observed antimicrobial effects may stem from structural similarities with known inhibitors of bacterial growth, affecting metabolic pathways critical for bacterial survival.

    Case Studies

    Several case studies have documented the efficacy of similar compounds in clinical settings:

    • Case Study on Leukemia Treatment : A derivative demonstrated significant reduction in tumor size in murine models when administered in conjunction with standard chemotherapy, highlighting its potential as an adjunct therapy.
    • Antimicrobial Efficacy in Clinical Isolates : In vitro studies showed that the compound effectively inhibited resistant strains of Staphylococcus aureus, suggesting a role in treating antibiotic-resistant infections.

    Q & A

    Q. What in silico tools integrate its pharmacokinetic and pharmacodynamic properties?

    • Methodological Answer :
    • ADMET Prediction : SwissADME for bioavailability radar (TPSA < 90 Ų, logS > -4) .
    • PBPK Modeling : GastroPlus to simulate oral absorption and liver first-pass metabolism .
    • Network Pharmacology : STITCH database to map polypharmacology profiles .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.